Ac-IEPD-PNA

Enzyme kinetics Granzyme B activity Protease substrate comparison

Researchers quantifying granzyme B activity in CTL functional assays face sensitivity tradeoffs with fluorogenic substrates. Ac-IEPD-PNA (CAS 216757-29-8) resolves this as the validated chromogenic substrate with Km=57 µM-approximately 3-fold lower than Ac-IEPD-AMC (Km=160 µM)-enabling superior kinetic resolution and lower detection limits. • ≥97% HPLC purity; DMSO-soluble powder; absorbance readout at 405 nm • Validated against 51Cr-release assays; non-radioactive, high-throughput compatible • Reference substrate for GrB inhibitor screening (Ac-IEPD-CHO, Ki=80 nM) Shipped under recommended temperature conditions with full QC documentation.

Molecular Formula C28H38N6O11
Molecular Weight 634.6 g/mol
CAS No. 216757-29-8
Cat. No. B1334752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-IEPD-PNA
CAS216757-29-8
SynonymsAc-IEPD-pNA
Acetyl-Ile-Glu-Thr-Asp-paranitroanilide
acetyl-isoleucyl-glutamyl-threonyl-aspartic acid-paranitroanilide
Molecular FormulaC28H38N6O11
Molecular Weight634.6 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C
InChIInChI=1S/C28H38N6O11/c1-4-15(2)24(29-16(3)35)27(42)31-19(11-12-22(36)37)28(43)33-13-5-6-21(33)26(41)32-20(14-23(38)39)25(40)30-17-7-9-18(10-8-17)34(44)45/h7-10,15,19-21,24H,4-6,11-14H2,1-3H3,(H,29,35)(H,30,40)(H,31,42)(H,32,41)(H,36,37)(H,38,39)/t15-,19-,20-,21-,24-/m0/s1
InChIKeyYXEIIOVAGGAMCZ-NYMCBPKFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ac-IEPD-PNA Technical Profile and Procurement


N-Acetyl-Ile-Glu-Pro-Asp-p-nitroanilide (Ac-IEPD-PNA) is a synthetic tetrapeptide chromogenic substrate specifically recognized by human granzyme B (GrB) and caspase-8 [1]. Upon enzymatic cleavage at the Ile-Glu-Pro-Asp (IEPD) recognition sequence, the C-terminal p-nitroaniline (pNA) chromophore is liberated, enabling quantitative spectrophotometric detection at 405 nm [2]. Combinatorial and kinetic studies have identified the IEPD sequence as the optimal P4-P1 tetrapeptide substrate for recombinant granzyme B, with a reported Km of 57 µM for Ac-IEPD-PNA . The compound is supplied as a ≥97% (HPLC) purity powder with a molecular weight of 634.63 g/mol and is recommended for long-term storage at -20°C in DMSO-soluble form .

Ac-IEPD-PNA Selection Rationale


Chromogenic pNA-based substrates, fluorogenic AMC- and AFC-conjugated substrates, and aldehyde-based inhibitors (e.g., Ac-IEPD-CHO) all incorporate the identical IEPD peptide recognition motif, yet their functional utility in granzyme B and caspase-8 assays diverges substantially due to differences in detection modality, kinetic performance, and experimental compatibility [1]. The selection of Ac-IEPD-PNA over alternatives directly impacts assay sensitivity, equipment requirements, and data reproducibility. Fluorogenic substrates such as Ac-IEPD-AMC exhibit approximately eight-fold lower Vmax and a higher Km (160 µM) compared to Ac-IEPD-PNA when assayed with recombinant human granzyme B, fundamentally altering kinetic measurement conditions and detection limits . Furthermore, the aldehyde derivative Ac-IEPD-CHO functions not as a substrate but as a reversible inhibitor (Ki=80 nM for human GrB), rendering it categorically unsuitable for activity quantification despite sharing the identical peptide backbone .

Ac-IEPD-PNA Differentiation Evidence


Kinetic Superiority vs. Ac-IEPD-AMC

In a direct head-to-head kinetic analysis using recombinant human granzyme B, Ac-IEPD-PNA demonstrates substantially higher catalytic efficiency compared to its fluorogenic counterpart Ac-IEPD-AMC . The Vmax for Ac-IEPD-PNA is approximately eight-fold higher than that observed for Ac-IEPD-AMC under identical assay conditions, while the Km for Ac-IEPD-AMC (160 µM) is nearly three-fold greater than the Km for Ac-IEPD-PNA (57 µM) . These data indicate that Ac-IEPD-PNA achieves higher turnover rates at lower substrate concentrations.

Enzyme kinetics Granzyme B activity Protease substrate comparison

Specificity and Sensitivity Among GrB Substrates

A comparative substrate screening study evaluating multiple granzyme B substrate candidates identified Ac-IEPD-PNA as the most specific and sensitive substrate for granzyme B activity [1]. The compound exhibited minimal enzymatic hydrolysis in apoptotic Jurkat cells (background control) while demonstrating strong, robust hydrolysis in human NK cell lysates (positive signal), establishing a favorable signal-to-noise profile [1]. This dual discrimination enables clear differentiation between GrB-positive and GrB-negative samples.

Substrate specificity Cytotoxicity assay Granzyme B detection

Kinetic Consistency Across GrB Sources

Kinetic characterization of Ac-IEPD-PNA hydrolysis reveals comparable catalytic parameters between native human granzyme B (purified from biological sources) and recombinant human granzyme B (expressed in heterologous systems) [1]. Native human GrB exhibits a Km of 7.38±1.13 × 10^-5 M (73.8 µM) and kcat of 4.34±0.53 s^-1, while recombinant human GrB shows a Km of 6.16±1.83 × 10^-5 M (61.6 µM) and kcat of 5.23±1.20 s^-1 [1]. The resulting catalytic efficiency (kcat/Km) values are 5.87±1.62 × 10^4 M^-1·s^-1 for native enzyme and 8.49±4.46 × 10^4 M^-1·s^-1 for recombinant enzyme, demonstrating overlapping confidence intervals [1].

Enzyme kinetics Granzyme B Native vs. recombinant enzyme comparison

Signal Stability: pNA vs. Fluorophores

Ac-IEPD-PNA generates the p-nitroaniline (pNA) chromophore, which is detected via absorbance at 405 nm with an established molar extinction coefficient (ε = 9,160 M^-1·cm^-1) that enables absolute quantification through pNA standard curve referencing [1]. In contrast, fluorogenic substrates such as Ac-IEPD-AMC and Ac-IEPD-AFC require fluorescence detection at 360/450 nm and 380/500 nm respectively, and their signal output is susceptible to photobleaching, inner filter effects, and compound autofluorescence interference . pNA absorbance measurements exhibit greater photostability and linear dynamic range, and do not require specialized fluorescence-capable microplate readers.

Detection modality Assay development Chromogenic vs. fluorogenic substrates

Cleavage Efficiency: pNA vs. AMC

Ac-IEPD-PNA demonstrates superior catalytic turnover in granzyme B assays relative to AMC-conjugated substrates bearing the identical IEPD recognition sequence. Recombinant human granzyme B exhibits a Vmax for Ac-IEPD-PNA that is approximately eight-fold greater than that measured for Ac-IEPD-AMC . The pNA chromophore is released more efficiently upon IEPD sequence cleavage compared to the bulkier AMC (7-amino-4-methylcoumarin) reporter group, which sterically impedes optimal positioning within the enzyme active site. This kinetic advantage is further supported by the lower Km of Ac-IEPD-PNA (57 µM) relative to Ac-IEPD-AMC (160 µM), indicating higher substrate binding affinity .

Substrate turnover Granzyme B assay Chromogenic vs. fluorogenic

Cost-Effective Colorimetric Detection

Ac-IEPD-PNA enables granzyme B and caspase-8 activity measurements using standard absorbance-capable microplate readers at 405 nm, whereas fluorogenic alternatives (Ac-IEPD-AMC and Ac-IEPD-AFC) mandate fluorescence detection modules with specific excitation/emission filter sets [1]. Fluorescence-based assays additionally require careful controls for photobleaching, inner filter effects, and compound autofluorescence interference that can confound data interpretation . The pNA chromophore provides a stable, non-bleaching absorbance signal suitable for kinetic endpoint and continuous monitoring formats without specialized optics.

Instrumentation compatibility Assay cost Colorimetric detection

Ac-IEPD-PNA Application Scenarios


Granzyme B Activity in Cytotoxic Lymphocyte Assays

Ac-IEPD-PNA serves as the preferred chromogenic substrate for measuring granzyme B release and enzymatic activity in cytotoxic lymphocyte functional assays [1]. The compound was validated in a novel cytotoxicity assay format designed to evaluate antigen-specific CTL responses, demonstrating strong correlation with 51Cr-release data while avoiding radioactivity [1]. The method enables direct quantification of granzyme B exocytosis from effector cells upon challenge with allogeneic target cells, and the pNA absorbance signal at 405 nm provides a stable, non-radioactive readout suitable for high-throughput immunomonitoring applications [1].

Granzyme B Inhibitor Screening

Ac-IEPD-PNA is the established substrate for granzyme B inhibitor screening assays and is routinely employed to evaluate the potency and selectivity of candidate GrB inhibitors [1]. Commercial granzyme B inhibitor screening kits utilize Ac-IEPD-PNA as the detection substrate, with the known reversible inhibitor Ac-IEPD-CHO (Ki=80 nM) included as a positive control comparator . The colorimetric pNA readout at 405 nm enables straightforward dose-response curve generation and IC50 determination for novel inhibitory compounds without requiring specialized fluorescence detection equipment [1].

Caspase-8 Activity in Apoptosis Signaling

Ac-IEPD-PNA functions as a chromogenic substrate for caspase-8, the initiator caspase activated by death receptor signaling (Fas, TNF-R1, TRAIL-R) during extrinsic apoptosis induction [1]. The compound enables spectrophotometric measurement of caspase-8 activity in cell lysates, with pNA liberation at 405 nm providing a quantitative readout of proteolytic activation . This application is particularly valuable in studies examining apoptosis regulation, death receptor pharmacology, and evaluation of caspase-8 modulators in cancer and inflammatory disease models [1].

Kinetic Characterization of GrB Variants

Ac-IEPD-PNA is the reference substrate for detailed kinetic characterization of native and recombinant granzyme B enzyme preparations [1]. Published kinetic constants (Km=57 µM; kcat/Km values ranging from 5.87 to 8.49 × 10^4 M^-1·s^-1 depending on enzyme source) provide validated benchmarks for assessing enzyme lot activity, comparing granzyme B orthologs across species, and evaluating the functional impact of mutations or post-translational modifications . The chromogenic detection modality supports continuous kinetic monitoring for accurate initial velocity determination [1].

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